molecular formula C14H24N2O2 B1386946 Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate CAS No. 1031927-13-5

Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate

Cat. No.: B1386946
CAS No.: 1031927-13-5
M. Wt: 252.35 g/mol
InChI Key: GPGWVGSYQALOCP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of a diazaspiro compound with tert-butyl chloroformate in the presence of a base . The reaction conditions often involve maintaining a specific temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve bulk custom synthesis and sourcing of raw materials to meet large-scale demands .

Chemical Reactions Analysis

Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of spirocyclic compounds.

    Biology: Research involving this compound may focus on its potential biological activities and interactions with biological targets.

    Medicine: Although not used directly in medicine, it serves as a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the double bond, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-13(2,3)18-12(17)16-10-7-14(8-11-16)6-4-5-9-15-14/h4-5,15H,6-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGWVGSYQALOCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC=CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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